REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([O:12][CH3:13])=[C:7]([O:14][CH3:15])[C:6]=1[O:16][CH3:17]>C(O)(=O)C>[Br:1][C:10]1[C:9]([CH3:11])=[C:8]([O:12][CH3:13])[C:7]([O:14][CH3:15])=[C:6]([O:16][CH3:17])[C:5]=1[O:4][CH3:3]
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Name
|
|
Quantity
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46.7 g
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Type
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reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(=C(C(=C1)C)OC)OC)OC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred for 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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ADDITION
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Details
|
The residue was diluted with ethyl acetate
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Type
|
WASH
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Details
|
the organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium bicarbonate solution, water and a saturated aqueous sodium chloride solution, then dried
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The thus-obtained crude product
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=C1C)OC)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |